molecular formula C12H8O3S B6377836 4-(3-Formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde CAS No. 1261966-03-3

4-(3-Formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde

Cat. No.: B6377836
CAS No.: 1261966-03-3
M. Wt: 232.26 g/mol
InChI Key: RMWFNSUELOBWGP-UHFFFAOYSA-N
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Description

4-(3-Formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of both formyl and hydroxy groups attached to the phenyl ring, which is further connected to the thiophene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde typically involves the condensation of appropriate starting materials. One common method is the condensation reaction between a thiophene derivative and a phenyl aldehyde derivative under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process. The optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylthiophene derivatives.

Scientific Research Applications

4-(3-Formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(3-Formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The formyl and hydroxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-(3-Formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde can be compared with other similar compounds, such as:

    4-Hydroxybenzaldehyde: Lacks the thiophene ring, making it less versatile in certain applications.

    Thiophene-2-carbaldehyde: Lacks the hydroxy and formyl groups, reducing its reactivity and potential biological activities.

    4-Formylphenylthiophene: Similar structure but lacks the hydroxy group, affecting its chemical and biological properties.

Properties

IUPAC Name

4-(3-formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3S/c13-5-9-3-8(1-2-12(9)15)10-4-11(6-14)16-7-10/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWFNSUELOBWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=C2)C=O)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685112
Record name 4-(3-Formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261966-03-3
Record name 4-(3-Formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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